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9,10-Anthracenedione, 1,5-bis(butylamino)-

Cat. No.: B13129191
CAS No.: 100693-82-1
M. Wt: 350.5 g/mol
InChI Key: YIFQQKZGMOKOQQ-UHFFFAOYSA-N
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Description

Overview of 9,10-Anthracenedione Derivatives in Modern Chemical Research

9,10-Anthracenedione, commonly known as anthraquinone (B42736), and its derivatives are a cornerstone in various sectors of modern chemical research. Their rigid, planar structure and conjugated pi-system make them ideal candidates for developing dyes, pigments, and functional materials. researchgate.net In materials science, anthraquinone derivatives are investigated for their potential in organic electronics, such as organic semiconductors and photovoltaic devices, owing to their excellent charge transport properties. biointerfaceresearch.com

The introduction of electron-donating groups, such as amino or hydroxyl moieties, into the anthraquinone framework can significantly modify the molecule's electrochemical properties. acs.org This has led to their intense study as promising cathode materials in metal-ion batteries and as catalysts in redox flow batteries, where their ability to undergo reversible two-electron reduction contributes to high energy storage capacity. acs.org Furthermore, the functionalization of the anthraquinone core allows for the fine-tuning of spectroscopic properties, leading to applications in fluorescent probes and sensors. tandfonline.com

Historical Context of Aminosubstituted Anthracenediones in Academic Study

The study of aminosubstituted anthracenediones has a rich history, deeply rooted in the development of synthetic dyes. Historically, these compounds were prized for their vibrant colors and excellent lightfastness, making them key components in the textile industry. biointerfaceresearch.com Alizarin, a hydroxyanthraquinone, was one of the first natural dyes to be synthesized industrially in the 19th century, paving the way for a vast family of synthetic anthraquinone colorants. biointerfaceresearch.com

The introduction of amino groups (-NH2) and substituted amino groups (-NHR) at various positions on the anthraquinone nucleus was found to produce a wide spectrum of colors, from reds to brilliant blues. biointerfaceresearch.com This discovery spurred extensive academic and industrial research into the synthesis and application of these compounds. Early studies focused on understanding the relationship between the position and nature of the amino substituents and the resulting color. This foundational work not only revolutionized the dye industry but also laid the groundwork for modern structure-property relationship studies in organic materials. biointerfaceresearch.com

Rationale for Focused Research on 9,10-Anthracenedione, 1,5-bis(butylamino)- within Contemporary Chemical Disciplines

The specific focus on 9,10-Anthracenedione, 1,5-bis(butylamino)- stems from a need to understand how isomeric purity and specific substitution patterns influence material properties. While 1,4-disubstituted anthraquinones are common, the 1,5-isomer presents a different molecular symmetry and electronic distribution, which can lead to unique packing in the solid state and distinct photophysical behaviors.

The rationale for the N-alkylation of the parent 1,5-diaminoanthraquinone (B86024) to include butyl chains is multifaceted. Firstly, the addition of alkyl chains is a known strategy to improve the solubility of the otherwise poorly soluble anthraquinone core in common organic solvents. researchgate.net This enhanced solubility is critical for solution-based processing and characterization, which are essential for applications in organic electronics and materials science. Studies on the 1,4-bis(alkylamino)-9,10-anthraquinone series have demonstrated that varying the length of the alkyl chain can systematically tune the compound's solubility, for instance in supercritical carbon dioxide, which is relevant for green dyeing technologies. researchgate.net

Secondly, the butyl groups can influence the intermolecular interactions, affecting crystal packing and thin-film morphology. This provides a mechanism to control the bulk properties of the material, which is a key objective in the design of organic semiconductors and pigments. The electronic effect of the amino group, being an electron-donating substituent, also shifts the electrochemical potential of the anthraquinone core, a property that is of significant interest in the development of energy storage materials. acs.org

Scope and Objectives of Academic Inquiry Pertaining to 9,10-Anthracenedione, 1,5-bis(butylamino)-

Academic inquiry into 9,10-Anthracenedione, 1,5-bis(butylamino)- is centered on a few key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and regioselective synthetic routes to obtain the pure 1,5-isomer. Subsequent characterization using techniques like NMR, mass spectrometry, and X-ray crystallography is essential to confirm its structure and understand its solid-state arrangement.

Photophysical and Electrochemical Analysis: Researchers aim to thoroughly investigate the compound's absorption and emission properties. This includes studying how its spectroscopic characteristics are influenced by solvent polarity and comparing them to other isomers like the 1,4- and 1,8-bis(butylamino) derivatives. tandfonline.com Understanding its redox behavior through techniques such as cyclic voltammetry is crucial for evaluating its potential in electronic and energy storage applications. acs.org

Structure-Property Elucidation: A central objective is to establish clear relationships between the 1,5-substitution pattern with butylamino groups and the resulting material properties. This involves comparing its performance as a dye, semiconductor, or redox-active material against its isomers and the parent 1,5-diaminoanthraquinone. This comparative analysis helps in building a comprehensive understanding of how subtle structural changes can be used to engineer molecules with desired functionalities.

Compound Data

Below are the known chemical properties and identifiers for 9,10-Anthracenedione, 1,5-bis(butylamino)-.

IdentifierValue
CAS Number100693-82-1
Molecular FormulaC22H26N2O2
Molecular Weight350.45 g/mol
SMILESCCCCNc1cccc2c1C(=O)c1c(C2=O)c(NCCCC)ccc1

Research Findings Summary

Area of ResearchKey Findings for 1,5-Disubstituted Anthraquinones
Dye ChemistryAmino-substituted anthraquinones are known for vibrant colors and high stability. Alkylation improves solubility for applications like supercritical CO2 dyeing. researchgate.net
ElectrochemistryThe parent compound, 1,5-diaminoanthraquinone, has been polymerized and investigated as an electrode material for supercapacitors due to favorable redox properties. biointerfaceresearch.com
Materials ScienceThe 1,5-diaminoanthraquinone core exhibits notable fluorescent properties and charge transport capabilities, making it a candidate for organic electronic materials. biointerfaceresearch.com
SpectroscopyThe absorption and emission spectra of aminoanthraquinones are strongly influenced by the position of the substituents and interactions with the solvent. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O2 B13129191 9,10-Anthracenedione, 1,5-bis(butylamino)- CAS No. 100693-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100693-82-1

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1,5-bis(butylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-7-9-15-19(17)21(25)16-10-8-12-18(20(16)22(15)26)24-14-6-4-2/h7-12,23-24H,3-6,13-14H2,1-2H3

InChI Key

YIFQQKZGMOKOQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCCC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 9,10 Anthracenedione, 1,5 Bis Butylamino

Strategic Design Considerations for Substituted Anthracenedione Scaffolds

Key design considerations include:

Electronic Properties: The introduction of electron-donating groups (like amino or hydroxyl) or electron-withdrawing groups (like nitro or cyano) significantly alters the electron density of the aromatic system. This modification impacts the molecule's redox potential, absorption spectrum (color), and fluorescence. For instance, amino groups at the 1 and 5 positions, as in the title compound, are strong auxochromes that cause a significant bathochromic (deepening of color) shift in the molecule's absorption spectrum.

Solubility: The parent 9,10-anthracenedione is poorly soluble in most solvents. Attaching flexible alkyl chains, such as the butyl groups in 1,5-bis(butylamino)anthracenedione, enhances solubility in organic media, which is critical for processing and biological applications. nih.gov

Intermolecular Interactions: Substituents can introduce sites for hydrogen bonding, metal coordination, or π-π stacking. These interactions are fundamental for designing materials with specific solid-state structures, liquid crystalline properties, or for creating molecules that can bind to biological targets like DNA or proteins.

Reactivity and Post-Functionalization: The initial choice of substituents directs the regioselectivity of subsequent chemical modifications. Activating groups like amines can direct electrophilic substitution, while deactivating groups can be used to block certain positions and guide reactions elsewhere on the scaffold. researchgate.net

Optimized Synthetic Routes for 9,10-Anthracenedione, 1,5-bis(butylamino)- and Related Isomers

The synthesis of 9,10-Anthracenedione, 1,5-bis(butylamino)- and its isomers, such as the 1,4- and 1,8-bis(butylamino) derivatives, is primarily achieved through the substitution of precursor molecules. The choice of starting material and reaction conditions is key to achieving high yields and regiochemical control.

Nucleophilic Aromatic Substitution Approaches in Alkylaminoanthracenedione Synthesis

Nucleophilic aromatic substitution (SNAr) is the most common and direct method for introducing amino groups onto the anthracenedione core. libretexts.org The mechanism involves the addition of a nucleophile (in this case, butylamine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orgchemistrysteps.com

The reaction's feasibility is dictated by the presence of strong electron-withdrawing groups that activate the ring towards nucleophilic attack. chemistrysteps.com The two carbonyl groups of the anthracenedione scaffold provide this necessary activation. The synthesis typically starts from a di-substituted anthracenedione bearing good leaving groups, such as halogens (e.g., 1,5-dichloroanthraquinone) or sulfonate esters.

Typical Reaction Conditions for SNAr:

Starting Material Nucleophile Solvent Catalyst/Additive Temperature
1,5-Dichloroanthraquinone (B31372) n-Butylamine Nitrobenzene or NMP Copper salt (e.g., Cu(OAc)₂) 150-200 °C
1,5-Dinitroanthraquinone n-Butylamine DMF or DMSO Base (e.g., K₂CO₃) 100-150 °C

The use of a copper catalyst (Ullmann condensation) is often employed to facilitate the substitution of less reactive leaving groups like chlorine or bromine. The reaction can also be performed under solvent-free conditions or in high-boiling point solvents to achieve the necessary reaction temperatures.

Marschalk Alkylation and Post-Functionalization Strategies for Anthracenedione Derivatives

The Marschalk reaction is a powerful method for the C-alkylation of hydroxyanthraquinones. researchgate.net It involves the condensation of the leuco-form (the reduced hydroquinone (B1673460) version) of a hydroxyanthraquinone with an aldehyde in an alkaline medium. researchgate.netcdnsciencepub.com For instance, the reaction of leuco-quinizarin (1,4-dihydroxyanthraquinone) with an aldehyde introduces an alkyl group at the 2-position. researchgate.net

While not a direct method for amination, the Marschalk reaction is a key strategy for post-functionalization. An existing aminoanthracenedione can be modified using this reaction if it also contains a hydroxyl group. A typical sequence might involve:

Synthesis of a hydroxy-aminoanthracenedione derivative.

Reduction to the leuco-form using a reducing agent like sodium dithionite.

Reaction with an aldehyde (e.g., butyraldehyde) under Marschalk conditions to install an alkyl group on the ring.

Re-oxidation of the scaffold to the quinone form.

This strategy allows for the creation of more complex, multifunctionalized anthracenedione derivatives that are not accessible through direct substitution methods. rsc.org

Novel Catalytic Systems for Amination and Derivatization of Anthracenedione Cores

Modern synthetic chemistry has introduced advanced catalytic systems that offer milder reaction conditions and broader substrate scope compared to traditional methods. For the amination of anthracenedione cores, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are particularly effective. thieme-connect.de This method allows for the coupling of aryl halides or triflates with amines, including butylamine (B146782).

The advantages of these catalytic systems include:

Milder Conditions: Reactions can often be run at lower temperatures than traditional SNAr or Ullmann reactions, preserving sensitive functional groups.

Higher Yields and Purity: Catalytic reactions are often more selective, leading to fewer side products and easier purification.

Broader Scope: A wider variety of leaving groups and amine coupling partners can be used.

Comparison of Catalytic Systems for Amination:

Catalyst System Typical Substrate Advantages Limitations
Copper (Ullmann) Aryl Halides Cost-effective, well-established High temperatures, often requires stoichiometric copper
Palladium (Buchwald-Hartwig) Aryl Halides, Triflates Mild conditions, high functional group tolerance, broad scope Catalyst cost, sensitivity to air and moisture

Recent research has also explored rhodium-catalyzed intermolecular amination, which allows for the direct insertion of a nitrenoid into a C-H bond, offering a novel route for derivatization. youtube.com

Regioselective Functionalization Techniques for 9,10-Anthracenedione, 1,5-bis(butylamino)-

Once the 1,5-disubstituted scaffold is synthesized, further functionalization at the remaining positions (2, 3, 4, 6, 7, 8) requires regioselective control. The two butylamino groups are strong activating ortho-, para-directors for electrophilic aromatic substitution. Therefore, reactions like halogenation, nitration, or sulfonation would be expected to occur primarily at the positions ortho to the amino groups (positions 2, 4, 6, and 8).

Achieving selectivity between these positions can be challenging. Steric hindrance from the existing butylamino groups may favor substitution at the less hindered 4- and 8-positions over the 2- and 6-positions. By carefully controlling reaction conditions (temperature, solvent, and reagent stoichiometry), it is possible to selectively introduce a single substituent. For example, mild bromination might lead to the formation of 4-bromo-1,5-bis(butylamino)anthracenedione as the major product.

Enzyme-catalyzed protocols have also emerged as a powerful tool for achieving high regioselectivity in the synthesis of complex molecules, a strategy that could be adapted for anthracenedione derivatives. nih.govresearchgate.net

Synthesis of Structural Analogues and Heteroatom-Modified 9,10-Anthracenedione Derivatives

The synthesis of structural analogues of 9,10-Anthracenedione, 1,5-bis(butylamino)- is a common strategy to perform structure-activity relationship (SAR) studies. nih.gov

Synthesis of Analogues:

Varying the Alkylamino Chain: The synthetic routes described above can be easily adapted to create a library of analogues by replacing n-butylamine with other primary or secondary amines. This allows for the systematic study of how the side chain's length, branching, and polarity affect the molecule's properties. For example, using [2-(dimethylamino)ethyl]amine would introduce a tertiary amine, altering basicity and solubility. nih.gov

Introducing Different Substituents: Instead of two amino groups, one can synthesize hybrid analogues containing one amino group and another functional group (e.g., hydroxyl, alkoxy) at the 1- and 5-positions. nih.gov

Heteroatom-Modified Derivatives: A more significant modification involves replacing one or more of the C-H units in the aromatic backbone with a heteroatom, typically nitrogen, to create azaanthraquinones. The synthesis of these heteroaromatic analogues often requires building the ring system from scratch, for example, through cyclization reactions, rather than by substituting a pre-existing anthracenedione. mdpi.com These modifications can dramatically alter the molecule's electronic properties and hydrogen-bonding capabilities.

The synthesis of these diverse analogues provides a deep understanding of the structure-property landscape of the anthracenedione scaffold, enabling the rational design of new molecules for various applications. nih.gov

Challenges and Innovations in High-Yield Synthesis of Bis(butylamino)anthracenediones

The synthesis of 1,5-disubstituted aminoanthraquinones, the structural core of 9,10-Anthracenedione, 1,5-bis(butylamino)-, presents a series of chemical challenges that have historically limited yield and scalability. Traditional synthetic routes often necessitate harsh reaction conditions and can suffer from low selectivity and the formation of undesirable byproducts. However, significant innovations in catalytic systems and process technology are paving the way for more efficient, safer, and higher-yield production methodologies.

Another classical pathway involves the nucleophilic aromatic substitution (SNAr) of halogenated precursors, such as 1,5-dichloroanthraquinone. While conceptually straightforward, displacing both chlorine atoms with an amine like butylamine to achieve a high yield of the 1,5-bis(butylamino) product can be difficult. The reaction often requires high temperatures and polar aprotic solvents, and achieving complete disubstitution without competing side reactions remains a challenge. bac-lac.gc.caresearchgate.net

In response to these obstacles, chemical research has focused on developing innovative methodologies that offer milder conditions, improved yields, and greater process safety.

One of the most significant areas of innovation lies in the application of modern catalytic cross-coupling reactions, particularly the Ullmann condensation. wikipedia.org Traditional Ullmann reactions for C-N bond formation were often inefficient, requiring stoichiometric amounts of copper and high-boiling polar solvents. wikipedia.org Contemporary protocols, however, have transformed this reaction into a highly efficient synthetic tool. Research has demonstrated that microwave-assisted, copper-catalyzed Ullmann couplings can produce amino-substituted anthraquinones in excellent yields (78-95%) under mild conditions and with significantly reduced reaction times, often within minutes. nih.govresearchgate.net These methods can utilize elemental copper or well-defined copper(I) catalyst systems, often in environmentally benign solvent systems like buffered water, eliminating the need for high-pressure equipment and hazardous organic solvents. nih.gov

A comparison of traditional and innovative synthetic approaches is detailed in the table below.

FeatureTraditional Ammonolysis of 1,5-DinitroanthraquinoneModern Copper-Catalyzed Amination (Ullmann)
Starting Material 1,5-Dinitroanthraquinone1,5-Dihaloanthraquinone
Reagents Aqueous or liquid ammoniaButylamine, Copper catalyst (e.g., Cu(0), CuI)
Temperature 150–220°C google.comOften milder, can be accelerated by microwave nih.gov
Pressure High pressure (≥ 20 atm) google.comAtmospheric pressure
Solvent Toluene, Xylene, Water prepchem.comgoogle.comPhosphate buffer, DMF, NMP wikipedia.orgnih.gov
Key Challenges Hazardous conditions, byproduct formation, safety risks mdpi.comCatalyst cost and optimization, substrate reactivity
Yield Can be high (e.g., 92%) but requires harsh conditions google.comGood to excellent (78-95%) under milder conditions researchgate.net

Further process innovations include the development of continuous-flow reactor systems for amination reactions. While demonstrated for the synthesis of 1-aminoanthraquinone (B167232), this technology offers intrinsic safety advantages for managing highly exothermic reactions at high temperatures and pressures. mdpi.com By minimizing the reaction volume at any given time, continuous-flow methods significantly reduce the risks associated with traditional large-batch ammonolysis, offering a pathway to safer and more controllable manufacturing of aminoanthraquinone intermediates. mdpi.com

Innovations in nucleophilic aromatic substitution have also been explored. Studies have shown that the amination of 1,5-dichloroanthraquinone can be facilitated in solvents like dimethylsulfoxide (DMSO), with additives such as potassium fluoride (B91410) potentially enhancing reactivity. bac-lac.gc.caresearchgate.net Optimizing these SNAr conditions provides a direct route to the target molecule, bypassing the need to handle nitro- or sulfo-anthraquinone precursors.

Collectively, these advancements in catalysis and process engineering are overcoming the long-standing challenges of synthesizing bis(butylamino)anthracenediones, enabling the production of these compounds with higher yields, greater purity, and under significantly safer and more environmentally sustainable conditions.

Advanced Spectroscopic Characterization and Optical Property Analysis of 9,10 Anthracenedione, 1,5 Bis Butylamino

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. While a complete, publicly available experimental dataset for 9,10-Anthracenedione, 1,5-bis(butylamino)- is not readily found, the expected spectral features can be accurately predicted based on the known effects of substituents on the anthraquinone (B42736) skeleton and data from similar structures. For instance, the spectral data of 1,5-bis(piperidin-1-yl)-9,10-anthraquinone provides a useful comparison for a 1,5-disubstituted anthraquinone system. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the anthraquinone core and the aliphatic protons of the two butyl chains. Intramolecular hydrogen bonding between the amino N-H proton and the adjacent carbonyl oxygen would significantly downfield shift the N-H proton signal. The aromatic region would display an AA'BB' system or a set of doublets and triplets corresponding to the protons on the substituted and unsubstituted rings of the anthraquinone moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide detailed information about the carbon framework. The two carbonyl carbons (C9 and C10) are expected to resonate at a significantly downfield chemical shift, characteristic of quinone structures. The introduction of the amino groups causes an upfield shift for the carbons they are attached to (C1 and C5) and the ortho/para carbons, while the meta carbons are less affected. researchgate.net The four distinct carbons of the butyl chain would appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would offer direct insight into the electronic environment of the nitrogen atoms. The chemical shift would be indicative of the degree of involvement of the nitrogen lone pair in resonance with the aromatic system and its participation in intramolecular hydrogen bonding.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 9,10-Anthracenedione, 1,5-bis(butylamino)-

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its functional groups, bonding, and conformation.

FTIR Spectroscopy: The FTIR spectrum of 9,10-Anthracenedione, 1,5-bis(butylamino)- would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and amino (N-H) groups. The C=O stretching vibrations typically appear in the region of 1630-1670 cm⁻¹. nih.gov The presence of intramolecular hydrogen bonding between the N-H group and the peri-carbonyl oxygen can lower this frequency. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹. Aliphatic C-H stretching from the butyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches are found just above 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the anthraquinone ring system and the C=C bonds of the aromatic rings are typically strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. nsf.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT), have proven effective in accurately calculating and assigning the Raman active vibrational modes for various anthraquinone derivatives. nsf.gov These calculations can help identify fingerprint vibrations of the fused ring system and vibrations involving the quinone bonds. nsf.govnih.gov

Interactive Data Table: Key Vibrational Modes for 9,10-Anthracenedione, 1,5-bis(butylamino)-

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The introduction of electron-donating amino groups onto the anthraquinone core creates a potent intramolecular charge transfer (ICT) system, which governs the photophysical properties of the molecule.

The UV-Visible absorption spectrum of 9,10-Anthracenedione, 1,5-bis(butylamino)- is characterized by absorptions in both the UV and visible regions. Unsubstituted anthraquinone shows absorption bands around 251 nm and 325 nm. photochemcad.comresearchgate.net The introduction of the two electron-donating butylamino groups at the 1 and 5 positions induces a significant bathochromic (red) shift of the longest wavelength absorption band into the visible region. This shift is due to the stabilization of the lowest unoccupied molecular orbital (LUMO) and destabilization of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. researchgate.net This prominent band in the visible region is attributed to an intramolecular charge transfer (ICT) transition, from the lone pair of the amino groups (HOMO) to the π-system of the anthraquinone core (LUMO). Monoamino-substituted anthraquinones can show absorption bands centered around 509 nm, and diamino-substituted derivatives exhibit similar absorption characteristics. ifmmi.com

While the parent anthraquinone molecule is generally non-fluorescent, the introduction of amino groups can induce fluorescence. liberty.edu The luminescent properties of 9,10-Anthracenedione, 1,5-bis(butylamino)- are directly related to the nature of its excited state. Following excitation into the ICT band, the molecule relaxes to the first excited singlet state (S1), from which it can emit a photon (fluorescence) to return to the ground state. The emission is typically broad and unstructured, characteristic of ICT emission, and exhibits a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). nih.gov The fluorescence quantum yield, a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment. nih.govliberty.edu For some diamino anthraquinone derivatives, efficient intersystem crossing (ISC) from the singlet excited state to the triplet state can occur, leading to phosphorescence or making them suitable as photosensitizers. ifmmi.comrsc.org

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Due to its pronounced intramolecular charge transfer character, 9,10-Anthracenedione, 1,5-bis(butylamino)- is expected to exhibit significant solvatochromic behavior. The excited state of the molecule is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. nih.gov This sensitivity to the local environment allows such dyes to be used as probes for solvent polarity. nih.gov Studies on the related 2-aminoanthraquinone (B85984) have shown that its photophysical properties are strongly correlated with the solvent polarity, indicating structural changes in different solvent environments. rsc.orgdntb.gov.ua

Interactive Data Table: Summary of Photophysical Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. chemrxiv.org This effect is often attributed to the restriction of intramolecular vibrations or rotations (RIV) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. chemrxiv.orgyoutube.com While many traditional dyes suffer from aggregation-caused quenching (ACQ), AIE luminogens have found applications in various fields. nih.govresearchgate.net

Some functionalized anthraquinone derivatives have been shown to exhibit aggregation-induced phosphorescence at room temperature. rsc.org In these systems, aggregation restricts molecular motion, which enhances the intersystem crossing to the triplet state and subsequent phosphorescent emission. While specific studies confirming classic fluorescence-based AIE for 9,10-Anthracenedione, 1,5-bis(butylamino)- are scarce, the general structural features of anthraquinone derivatives—a rigid core with flexible side chains—suggest that appropriately designed analogues could potentially exhibit AIE properties. The restriction of the rotation of the butylamino groups upon aggregation could potentially lead to enhanced emission.

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are indispensable tools for the characterization of paramagnetic species, such as radical ions that can be generated from 9,10-anthraquinone derivatives. lookchem.com These techniques provide detailed information on the distribution of the unpaired electron's spin density across the molecular framework. nih.gov When a molecule like 9,10-Anthracenedione, 1,5-bis(butylamino)- is converted into a radical cation or anion, EPR spectroscopy can detect the presence of the unpaired electron. nih.gov

While specific EPR/ENDOR studies on the 1,5-bis(butylamino) isomer are not extensively documented in the literature, research on the closely related isomer, 1,4-bis(butylamino)-9,10-anthraquinone, offers significant comparative insight. rsc.org In such studies, the radical cations were generated via chemical or electrolytic oxidation. rsc.org The resulting EPR and ENDOR spectra reveal hyperfine coupling constants (hcc), which quantify the interaction between the unpaired electron and magnetic nuclei (typically ¹H and ¹⁴N) in the molecule. rsc.org

The assignment of these coupling constants to specific nuclei is often confirmed by isotopic substitution, such as deuterium (B1214612) exchange for labile amino protons. rsc.org This information is critical for mapping the electronic structure of the radical species, revealing how the butylamino substituents influence the delocalization of the unpaired electron over the anthraquinone core. nih.gov

Table 1: Representative Hyperfine Coupling Constants (hcc) for Aminoanthraquinone Radical Cations (Data based on the 1,4-bis(alkylamino)anthraquinone isomer as a model).
NucleusPositionHyperfine Coupling Constant (hcc) / GAssignment Method
¹⁴NAmino Group~5.0 - 6.0Comparison with related compounds
¹HAmino (N-H)~4.0 - 5.0Deuterium Exchange
¹HMethylene (α-CH₂)~3.0 - 4.0Spectral Simulation
¹HAromatic Ring~0.1 - 1.5ENDOR Spectroscopy

Mass Spectrometry (e.g., ESI-MS, LC-MS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for confirming the molecular identity and assessing the purity of 9,10-Anthracenedione, 1,5-bis(butylamino)-. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

ESI-MS is used to determine the molecular weight of the compound with high accuracy. For 9,10-Anthracenedione, 1,5-bis(butylamino)-, which has a molecular formula of C₂₂H₂₆N₂O₂, the expected monoisotopic mass is approximately 350.1994 g/mol . ESI-MS analysis typically shows a prominent ion corresponding to the protonated molecule, [M+H]⁺, at m/z 351.2067. massbank.eu

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions. While specific data for the 1,5-isomer is not detailed, analysis of the 1,4-isomer shows characteristic fragmentation, providing a fingerprint for the compound's structure. massbank.eu LC-MS combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry, allowing for the simultaneous separation of the target compound from any impurities and its unambiguous identification, thereby providing a robust assessment of its purity.

Table 2: Representative ESI-MS/MS Fragmentation Data (Based on the isomeric 1,4-bis(butylamino)anthracene-9,10-dione). massbank.eu
Ion Typem/z (Observed)Proposed Fragment
Precursor Ion [M+H]⁺351.2067C₂₂H₂₇N₂O₂⁺
Product Ion251.0815Loss of a butylamine (B146782) side chain and other fragments
Product Ion223.0866Further fragmentation of the anthraquinone core
Product Ion196.0757Additional structural fragments

X-ray Crystallography and Diffraction Studies for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable insights into bond lengths, bond angles, molecular conformation, and intermolecular interactions.

The anthraquinone core often exhibits a slight deviation from planarity. nih.govresearchgate.net The substituent groups (the butylamino chains) will have specific conformations and orientations relative to the central ring system. The packing of molecules in the crystal lattice is governed by non-covalent interactions, such as C—H···π and π–π stacking interactions, which dictate the material's bulk properties. nih.govresearchgate.net The crystal data from the piperidinyl analog provides a robust model for understanding the solid-state structure of similar 1,5-disubstituted systems. nih.govresearchgate.net

Table 3: Representative Crystal Structure Data (Based on the related compound 1,5-bis(piperidin-1-yl)-9,10-anthraquinone). nih.govresearchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)10.9115
b (Å)7.0127
c (Å)12.5984
β (°)97.819
Volume (ų)955.05
Z (Molecules per unit cell)2
Key InteractionsC—H···π, π–π stacking

Computational and Theoretical Investigations into 9,10 Anthracenedione, 1,5 Bis Butylamino

Quantum Mechanical Studies (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure of 9,10-Anthracenedione, 1,5-bis(butylamino)-. These studies typically begin with the optimization of the ground-state molecular geometry. For substituted anthraquinones, DFT methods like B3LYP with basis sets such as 6-31G(d,p) have proven effective in providing accurate geometries.

Computational analyses reveal the distribution of electrostatic potential and frontier molecular orbitals (HOMO and LUMO). The nitrogen atoms of the butylamino groups and the oxygen atoms of the carbonyl groups are typically regions of high electron density, making them susceptible to electrophilic attack and key sites for coordinating with other molecules. Conversely, the calculations can identify electron-deficient regions, predicting sites for nucleophilic attack. This detailed electronic information is crucial for predicting how the molecule will interact in various chemical environments.

HOMO-LUMO Energy Gap Analysis and its Correlation with Optical and Electrochemical Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that correlates with the molecule's chemical reactivity and the wavelength of light it absorbs.

For 9,10-Anthracenedione, 1,5-bis(butylamino)-, the electron-donating butylamino groups raise the energy of the HOMO more significantly than they affect the LUMO. This results in a smaller HOMO-LUMO gap compared to the unsubstituted 9,10-anthraquinone. A smaller energy gap means that less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This electronic transition corresponds to the absorption of light in the visible region of the electromagnetic spectrum, which is responsible for the compound's color. Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths (λmax) associated with these transitions. researchgate.net

The HOMO-LUMO gap also provides insight into the electrochemical behavior. A smaller gap generally implies that the molecule can be more easily oxidized (removing an electron from the HOMO) and reduced (adding an electron to the LUMO).

Table 1: Representative Calculated Frontier Orbital Energies for Substituted Anthraquinones
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
9,10-Anthraquinone (Unsubstituted)-6.99-2.794.20
Generic Amino-Substituted Anthraquinone (B42736)-5.88-2.783.10

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule and its interactions with its environment over time.

For 9,10-Anthracenedione, 1,5-bis(butylamino)-, MD simulations can explore the conformational flexibility of the two butyl chains. These aliphatic chains can adopt numerous conformations, and simulations help identify the most energetically favorable ones and the energy barriers between them. The planarity of the central anthraquinone core may also show slight distortions, which can be analyzed. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a condensed phase (solid or liquid), these molecules can interact through several forces:

Van der Waals forces: Arising from the large surface area of the molecule.

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, which is a common interaction in planar aromatic systems.

Hydrogen bonding: The N-H group of the butylamino substituent can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors.

Simulations can model these interactions in detail, predicting how the molecules will arrange themselves in a crystal lattice or how they will be solvated by different solvents.

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: As mentioned, Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for predicting the electronic absorption spectra of molecules like substituted anthraquinones. researchgate.net The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The primary visible absorption band in 1,5-disubstituted aminoanthraquinones is typically attributed to the HOMO→LUMO transition.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with peaks in an experimental IR spectrum. This allows for the assignment of specific vibrational modes, such as the characteristic C=O and N-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the NMR chemical shifts (¹³C and ¹H) of a molecule. researchgate.net By comparing the calculated shifts with experimental spectra, one can confirm the connectivity and chemical environment of each atom in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for 9,10-Anthracenedione, 1,5-bis(butylamino)-
Spectroscopy TypeParameterPredicted ValueAssignment
UV-Vis (TD-DFT)λmax~550-600 nmHOMO → LUMO transition
IR (DFT)Frequency~1650 cm-1C=O stretch
IR (DFT)Frequency~3300 cm-1N-H stretch

Computational Modeling of Redox Potentials and Electron Transfer Processes

The electrochemical behavior of 9,10-Anthracenedione, 1,5-bis(butylamino)- is dominated by the redox activity of the quinone moiety. Computational electrochemistry can predict the reduction potentials associated with the two-step, one-electron reduction of the quinone to a semiquinone radical anion and then to a dianion.

DFT calculations are used to determine the Gibbs free energy of the molecule in its neutral and reduced states. To accurately model redox potentials in solution, a polarizable continuum model (PCM) is often used to account for the stabilizing effect of the solvent. researchgate.net The electron-donating butylamino groups increase electron density on the anthraquinone core, making it more difficult to reduce. Therefore, the calculated reduction potentials for 9,10-Anthracenedione, 1,5-bis(butylamino)- are expected to be more negative than those of the parent anthraquinone. figshare.com

These computational models can also provide insights into the kinetics of electron transfer processes. By analyzing the changes in molecular geometry upon reduction, researchers can estimate the reorganization energy, which is a key factor in the rate of electron transfer according to Marcus theory.

Electrochemical Behavior and Advanced Redox Chemistry of 9,10 Anthracenedione, 1,5 Bis Butylamino

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of anthraquinone (B42736) derivatives. Typically, the cyclic voltammogram of an anthraquinone in an aprotic solvent displays two successive, quasi-reversible, one-electron reduction waves. The first reduction corresponds to the formation of a semiquinone radical anion (AQ•⁻), and the second to the formation of the dianion (AQ²⁻).

The redox process can be represented as:

AQ + e⁻ ⇌ AQ•⁻ (E¹₁/₂)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (E²₁/₂)

The formal redox potentials (E₁/₂) are determined as the average of the cathodic (reduction) and anodic (oxidation) peak potentials. The introduction of electron-donating groups, such as amino or alkylamino substituents, increases the electron density on the anthraquinone ring system. This increased density makes the molecule more difficult to reduce, thereby shifting the redox potentials to more negative values compared to the unsubstituted 9,10-anthracenedione.

For instance, studies on bis-dimethylamino substituted anthraquinones have demonstrated this effect. The half-wave potential for 1,5-bis(dimethylamino)anthraquinone dichloride in a 0.5 M KCl electrolyte was observed at approximately -0.57 V versus the normal hydrogen electrode (NHE). researchgate.net This is significantly more negative than the first reduction potential of unsubstituted anthraquinone under similar conditions. The butylamino groups in 9,10-Anthracenedione, 1,5-bis(butylamino)- are also strong electron-donating groups and would be expected to induce a similar negative shift in the redox potentials.

Chronoamperometry is another electrochemical technique employed to study these systems. By applying a potential step and monitoring the resulting current as a function of time, the diffusion coefficient of the electroactive species can be determined using the Cottrell equation. This has been applied to study various diaminoanthraquinones, providing crucial data on their mass transport properties in solution. jacsdirectory.com

CompoundFirst Reduction Potential (E¹₁/₂) vs. SHESecond Reduction Potential (E²₁/₂) vs. SHEConditionsReference
9,10-Anthraquinone-2-sulfonic acid (AQS)-0.40 V-0.55 VpH 7 aqueous solution researchgate.net
2,6-Dihydroxyanthraquinone (DHAQ)-0.68 VNot specifiedpH 14 aqueous solution osti.gov
1,5-Bis(dimethylamino)anthraquinone dichloride-0.57 V (Half-wave potential)Not specified0.5 M KCl (unbuffered) researchgate.net
1-Aminoanthraquinone (B167232)-1.18 V-1.68 VAcetonitrile, 0.1 M Bu₄NClO₄ researchgate.net

Mechanistic Studies of Electron Transfer Processes and Redox Cycling

The electrochemical reduction of the anthraquinone core is a fundamental process that enables its function in various applications. The mechanism involves two sequential single-electron transfers, which are typically chemically reversible. researchgate.net This reversibility is key to the process of redox cycling, where the molecule can repeatedly accept and donate electrons without undergoing decomposition.

Studies on related compounds show that the separation between the first and second reduction peaks can be influenced by factors like intramolecular hydrogen bonding and interactions with the solvent or electrolyte. researchgate.net The presence of the N-H proton in the butylamino groups could potentially lead to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, which can affect the electron transfer kinetics and the potentials at which reduction occurs.

Formation and Stability of Semiquinone Radical Anions

The first step in the reduction of 9,10-Anthracenedione, 1,5-bis(butylamino)- is the formation of its semiquinone radical anion. This species is an intermediate resulting from a one-electron reduction of the parent quinone. researchgate.net

AQ + e⁻ → AQ•⁻

Semiquinone radicals are often transient species, and their stability is highly dependent on the molecular structure and the surrounding environment. researchgate.net The stability of the semiquinone can be influenced by the delocalization of the unpaired electron across the aromatic system. The electron-donating butylamino groups can help to delocalize the negative charge and the radical character, potentially increasing the stability of the semiquinone intermediate.

In some systems, the semiquinone radical can be formed via a comproportionation reaction between the fully reduced dianion (AQ²⁻) and the neutral quinone (AQ). researchgate.net

AQ + AQ²⁻ ⇌ 2 AQ•⁻

The equilibrium constant for this reaction, the comproportionation constant (K_com_), provides a measure of the thermodynamic stability of the semiquinone radical. A large K_com_ value, which corresponds to a smaller potential difference between the two reduction steps, indicates a relatively stable semiquinone species. While semiquinones are often unstable as free radicals, their stability can be significantly enhanced within a protein environment or through specific molecular design. researchgate.net

Influence of Solvent and Supporting Electrolyte on Electrochemical Properties

The electrochemical behavior of anthraquinone derivatives is highly sensitive to the properties of the solvent and the supporting electrolyte. researchgate.net The choice of solvent affects not only the solubility of the compound but also the solvation of the charged species formed during the redox reactions, which in turn influences the redox potentials.

Studies on 1,5-diaminoanthraquinone (B86024) have explored its photophysical properties in various organic solvents such as benzene (B151609), ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), revealing shifts in absorption and fluorescence spectra that indicate strong solvent-solute interactions. nih.gov Similar effects are expected for its electrochemical properties. Polar solvents can stabilize the charged radical anion and dianion species, affecting the energy of the redox process.

The supporting electrolyte is also a critical component. The nature and concentration of the electrolyte cations can lead to ion-pairing with the negatively charged semiquinone and dianion species. This interaction stabilizes the reduced forms, causing a positive shift in the reduction potentials. For example, increasing the concentration of the supporting electrolyte in studies of anthraquinone-based polyimides has been shown to significantly enhance cyclability and capacity retention. researchgate.net The size and charge density of the cation (e.g., Li⁺, Na⁺, or larger tetraalkylammonium ions like Bu₄N⁺) play a significant role in the extent of this stabilization. rsc.orgrsc.org

Electrochemical Studies of Metal Complexation with Anthracenedione Ligands

The 9,10-anthracenedione structure possesses effective coordination sites for metal ions. The two carbonyl oxygens, along with the nitrogen atoms from the 1,5-bis(butylamino)- substituents, can act as a multidentate chelating ligand. The formation of metal complexes can profoundly alter the electrochemical properties of the anthraquinone ligand.

Upon complexation, the metal ion acts as a Lewis acid, withdrawing electron density from the anthraquinone ring system. This withdrawal of electron density makes the ligand easier to reduce. Consequently, electrochemical studies of metal-anthracenedione complexes typically show a positive shift in the reduction potentials of the anthraquinone moiety compared to the free ligand.

Studies on hydroxyanthraquinones have demonstrated complex formation with various metal ions, including Al³⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Zn²⁺. mdpi.comresearchgate.netresearchgate.net The stoichiometry of these complexes (e.g., 1:1, 2:1, or 3:1 ligand-to-metal ratio) can vary. The formation of such complexes is readily studied using techniques like UV-Vis spectroscopy, NMR, and electrospray ionization mass spectrometry, which confirm the binding and can help elucidate the structure of the resulting complex. mdpi.comresearchgate.net Electrochemical methods, particularly cyclic voltammetry, provide a direct measure of how metal binding impacts the redox activity of the anthraquinone ligand.

Advanced Materials Science Applications of 9,10 Anthracenedione, 1,5 Bis Butylamino Excluding Human Clinical Applications

Organic Electronics and Optoelectronic Devices

The inherent photo- and electro-active properties of the anthraquinone (B42736) core, modified by amino substituents, position these compounds as promising candidates for use in organic electronic devices. Research into related derivatives has highlighted their potential in light-emitting and semiconductor applications.

Derivatives of 9,10-anthracenedione are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs) due to their luminescent properties. The core structure consists of an anthraquinone center with amino substituents, which creates a conjugated system responsible for its optical and electrical characteristics. While direct studies on 9,10-Anthracenedione, 1,5-bis(butylamino)- are not extensively detailed in the provided literature, research on analogous compounds such as 9,10-Anthracenedione, 1,5-bis((4-butylphenyl)amino)- confirms that this class of molecules is a candidate for applications in organic electronics and photonics. The introduction of specific substituent groups can tune the emission wavelength, and the molecular structure's stability is a crucial factor for the longevity of OLED devices. The presence of the amino groups can enhance fluorescence, a key property for emissive layers in OLEDs. cymitquimica.com

The same structural features that give rise to luminescence also make these compounds potential organic semiconductors. Research on compounds similar to 9,10-Anthracenedione, 1,5-bis(butylamino)- has focused on their semiconductor characteristics for potential use in Organic Field-Effect Transistors (OFETs). The planar anthraquinone core facilitates π-π stacking in the solid state, which is essential for efficient charge transport. The butylamino side chains can influence the molecular packing and solubility of the material, which are critical parameters for device fabrication from solution. The development of stable, high-performance organic semiconductors is a significant goal in materials science, and anthraquinone derivatives represent a versatile platform for designing new materials for OFETs.

Advanced Dye and Pigment Chemistry

Anthraquinone derivatives are historically significant as dyes and pigments. Modern research focuses on enhancing their properties for specialized applications, such as dyeing in environmentally benign solvents like supercritical carbon dioxide (scCO₂), and fine-tuning their colorimetric properties.

Supercritical carbon dioxide (scCO₂) is an attractive alternative to water for textile dyeing, as it eliminates wastewater. researchgate.net A key challenge is the solubility of dyes in scCO₂. Studies have been conducted on various anthraquinone derivatives to improve their solubility for this "waterless" dyeing process. researchgate.net Research on 1,4-bis(alkylamino)-9,10-anthraquinones, which are structural isomers of the 1,5-bis(butylamino)- variant, shows that solubility is highly dependent on pressure and temperature. researchgate.net For instance, attaching different alkyl groups can improve scCO₂ solubility, a critical factor for achieving homogeneous dyeing. researchgate.net The solubility of these dyes generally increases with increasing pressure at a constant temperature. researchgate.netresearchgate.net

Table 1: Solubility of Related Anthraquinone Dyes in Supercritical CO₂ This table presents data for structurally similar compounds to illustrate the general behavior of this class of dyes in scCO₂.

Compound Temperature (K) Pressure (MPa) Mole Fraction Solubility (x 10⁻⁷)
1,4-diaminoanthraquinone (B121737) (C.I. Disperse Violet 1) 323.15 - 383.15 12.5 - 25.0 1.3 - 26.1
1,4-bis(ethylamino)anthraquinone (C.I. Solvent Blue 59) 323.15 - 383.15 12.5 - 25.0 1.1 - 148.5

Data sourced from a study on 1,4-bis(alkylamino)-9,10-anthraquinone series. researchgate.net

The color of anthraquinone dyes is determined by the electronic transitions within the conjugated π-system. The amino groups at the 1 and 5 positions act as auxochromes, shifting the absorption spectrum to longer wavelengths (a bathochromic shift) compared to the unsubstituted anthraquinone core. This results in the characteristic deep colors of these compounds. cymitquimica.com The specific nature of the alkyl substituents on the amino groups can further modulate the electronic structure, allowing for fine-tuning of the color. researchgate.net By synthesizing a variety of derivatives with different alkyl moieties, researchers can create a wide palette of colors, enhancing their utility as advanced disperse dyes. researchgate.net This spectral tuning is crucial for developing dyes with specific shades for high-performance applications.

Supramolecular Assembly and Coordination Chemistry

The 9,10-anthracenedione core, with its carbonyl groups and amino substituents, provides multiple sites for non-covalent interactions and coordination with metal ions. This capability allows for the construction of complex, ordered structures known as supramolecular assemblies and coordination polymers.

Research on the closely related compound 1,5-bis(2-methylthioethoxy)anthraquinone demonstrates the potential of the 1,5-disubstituted anthraquinone scaffold in coordination chemistry. researchgate.net This derivative reacts with silver(I) ions to form coordination polymers. researchgate.net In these structures, the intra-annular carbonyl groups form coordinate-covalent bonds with the silver ions. researchgate.net It is plausible that 9,10-Anthracenedione, 1,5-bis(butylamino)- could exhibit similar behavior. The nitrogen atoms of the butylamino groups and the oxygen atoms of the carbonyl groups can act as Lewis basic sites, coordinating to metal centers. This self-assembly process can lead to the formation of one-, two-, or three-dimensional networks with potentially novel electronic, optical, or catalytic properties. The ability to form such organized architectures is a key area of interest in materials science for the development of functional materials. researchgate.net

Design and Synthesis of Metallacycles and Metallacages

The design and synthesis of metallacycles and metallacages are at the forefront of supramolecular chemistry, with applications in catalysis, molecular recognition, and materials science. The formation of these discrete, self-assembled structures relies on the precise geometric arrangement of organic ligands and metal centers. While direct experimental evidence for the use of 9,10-Anthracenedione, 1,5-bis(butylamino)- in the synthesis of metallacycles and metallacages is not extensively documented, the coordination chemistry of analogous amino-functionalized anthraquinone derivatives provides valuable insights into its potential as a ligand.

The nitrogen atoms of the butylamino groups in 9,10-Anthracenedione, 1,5-bis(butylamino)- can act as coordination sites for metal ions. The flexibility of the butyl chains allows for a degree of conformational freedom, which could be exploited in the formation of various cyclic structures. Research on similar ligands, such as 1,5-bis(3-picolylamino)anthracene-9,10-dione, has demonstrated the capability of the aminoanthraquinone scaffold to coordinate with metal centers. In one study, this ligand was shown to coordinate with rhenium(I) exclusively through its pyridyl units, forming monometallic complexes. This suggests that the amino groups can serve as effective linkers for metal coordination.

The geometry of the 1,5-disubstituted anthraquinone core is a critical factor in determining the final structure of a metallacycle or metallacage. The two amino groups are positioned on the same side of the anthraquinone plane, which could favor the formation of cis-coordinated complexes, a common feature in the assembly of metallacycles. The steric hindrance from the butyl groups would also play a role in directing the self-assembly process, potentially leading to the formation of specific and well-defined architectures.

Table 1: Potential Coordination Parameters of 9,10-Anthracenedione, 1,5-bis(butylamino)- for Metallacycle Formation

ParameterDescriptionImplication for Metallacycle Design
Ligand Type Bidentate (potentially)Can bridge two metal centers or chelate to a single metal center.
Coordination Sites Nitrogen atoms of the butylamino groupsProvides donor atoms for coordination with transition metals.
Ligand Geometry 1,5-substitution pattern on the anthraquinone coreMay favor the formation of specific isomeric products.
Flexibility Conformational freedom of the butyl chainsAllows for adaptability in the coordination sphere of the metal.

Further research is required to explore the coordination behavior of 9,10-Anthracenedione, 1,5-bis(butylamino)- with various metal ions and to determine its suitability for the rational design and synthesis of functional metallacycles and metallacages.

Host-Guest Interactions and Recognition Phenomena

The field of host-guest chemistry investigates the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The structure of 9,10-Anthracenedione, 1,5-bis(butylamino)- suggests its potential as a component in host-guest systems.

The anthraquinone core is a relatively rigid and planar aromatic system that can participate in π-π stacking interactions with other aromatic molecules. The two butylamino substituents introduce hydrogen bond donor capabilities through the N-H groups. These features could allow the molecule to act as a host for various guest species. For instance, the cavity formed between the two butylamino chains might be suitable for encapsulating small organic molecules or anions.

While specific studies on the host-guest chemistry of 9,10-Anthracenedione, 1,5-bis(butylamino)- are limited, research on related 1,5-diaminoanthraquinone (B86024) derivatives has shown their utility in constructing sophisticated host systems. For example, a novel bis(β-cyclodextrin) bridged by a 1,5-diaminoanthraquinone unit has been synthesized. This larger host molecule demonstrated cooperative binding towards various guest molecules, with enhanced binding affinities compared to native β-cyclodextrin. This highlights the potential of the 1,5-diaminoanthraquinone scaffold as a building block for creating complex receptors with tailored recognition properties.

The butyl groups in 9,10-Anthracenedione, 1,5-bis(butylamino)- could also contribute to the formation of a hydrophobic pocket, enabling the recognition of nonpolar guest molecules in aqueous environments. Furthermore, the hydrogen bonding capacity of the amino groups could be utilized for the selective binding of anions, a key area of research in supramolecular chemistry.

Redox Flow Batteries and Energy Storage Systems

The increasing demand for large-scale energy storage has spurred research into advanced battery technologies, with redox flow batteries (RFBs) emerging as a promising solution. Organic redox-active materials are being extensively investigated as alternatives to traditional metal-based electrolytes due to their potential for lower cost, greater structural diversity, and environmental benignity. Anthraquinone derivatives, in particular, are attractive candidates for the negative electrolyte (anolyte) in non-aqueous RFBs.

Development of Organic Redox Active Molecules for Flow Batteries

1,4-Diaminoanthraquinones (DAAQs) have been identified as a promising class of redox-active molecules for non-aqueous RFBs because they can exhibit up to five electrochemically accessible and reversible oxidation states. nih.gov This multi-electron transfer capability can lead to a significant increase in the energy density of the battery. However, a major challenge for many commercially available DAAQs is their low solubility in the polar organic solvents typically used in RFBs, which limits the achievable energy density. nih.gov

To address this solubility issue, molecular modification strategies are employed. For instance, the introduction of oligoethylene glycol ether side chains to the 1,4-diaminoanthraquinone core has been shown to dramatically increase solubility. One such derivative, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ), is a liquid at room temperature and is miscible in all proportions with common battery solvents like acetonitrile. researchgate.net

The redox potentials of these molecules are a critical parameter for their application in RFBs. For a series of N-alkylated 1,4-diaminoanthraquinones, the redox couples were observed at approximately -1.4 V and -1.75 V for the reductions and +0.35 V and +0.85 V for the oxidations (vs. Ag+/Ag). nih.gov The specific potentials can be tuned by modifying the substituent groups on the anthraquinone core.

Table 2: Comparison of Properties of Diaminoanthraquinone Derivatives for Redox Flow Batteries

CompoundKey FeatureAdvantage for RFBs
1,4-Bis(isopropylamino)anthraquinone (DB-134)Multiple reversible redox statesHigh theoretical energy density. nih.gov
Me-TEG-DAAQHigh solubility in organic solventsEnables high concentration electrolytes for increased energy density. researchgate.net
Poly(1,5-diaminoanthraquinone)Two sets of reversible redox couplesPotential for multi-electron storage. capes.gov.br

Electrochemical Stability and Cycling Performance in Battery Applications

The long-term stability of the redox-active molecules during repeated charge-discharge cycles is paramount for the practical application of RFBs. The cycling performance of a battery is often evaluated by its capacity retention over a certain number of cycles.

For non-aqueous RFBs utilizing diaminoanthraquinone derivatives, the stability of the different oxidation states is a key concern. Studies on Me-TEG-DAAQ in a symmetric RFB setup have shown that when utilizing the two inner redox couples, the cell can achieve specific capacities close to the theoretical value with limited capacity fading (less than 20% over 100 cycles). researchgate.net However, when all four redox couples are utilized, the capacity fading is more pronounced. researchgate.net

The choice of solvent and supporting electrolyte can also significantly impact the cycling stability. For instance, the electrochemical polymerization of 1,5-diaminoanthraquinone has been investigated, and the resulting polymer exhibits good electrochemical activity and has been proposed as a material for electrochemical capacitors, which also rely on stable redox cycling. nih.gov

Further research focusing on the electrochemical characterization and long-term cycling of 9,10-Anthracenedione, 1,5-bis(butylamino)- is necessary to fully assess its potential as a redox-active material for high-performance and durable non-aqueous redox flow batteries.

Structure Property Relationships in 9,10 Anthracenedione, 1,5 Bis Butylamino and Its Derivatives

Influence of N-Alkyl Substituents on Electronic and Optical Properties

The introduction of N-alkyl substituents to the amino groups on the anthraquinone (B42736) scaffold significantly modulates the molecule's electronic and optical properties. These alkyl groups, acting as electron-donating entities, influence the intramolecular charge transfer (ICT) character of the molecule. The nitrogen lone pair electrons of the amino group interact with the π-system of the anthraquinone core, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The length and nature of the N-alkyl chain can alter the absorption and emission spectra of these compounds. Generally, increasing the electron-donating ability of the substituent leads to a bathochromic (red) shift in the absorption maxima. For instance, studies on related 1-aminoanthraquinone (B167232) and 1,4-diaminoanthraquinone (B121737) derivatives show that N-alkylation affects the spectroscopic properties. nih.gov The color of anthraquinone dyes is determined by the type and position of such electron-donating groups. ikm.org.mywikipedia.org Introducing N-alkyl groups can cause a bathochromic shift in the visible absorption band. For example, in a related series, the substitution of a hydrogen atom with an ethyl group in 1-aminoanthraquinone leads to a red shift, and further substitution to a tertiary amine group (1-NEt2AQ) enhances this shift. researchgate.net This is attributed to the increased electron-donating strength of the secondary and tertiary amino groups compared to a primary amine.

The solvent environment also plays a crucial role, as the photophysical behavior can differ significantly in solvents of varying polarities due to changes in the molecular structure and the extent of ICT. researchgate.netnih.gov The spectroscopic behavior of aminoanthraquinone derivatives is strongly dependent on solvent-solute interactions and the nature of the solvent. nih.gov

Positional Isomerism Effects on Molecular Conformation and Intermolecular Interactions

The specific positioning of the bis(butylamino) substituents on the anthraquinone ring—such as 1,5- versus 1,4- or 1,8-isomers—has a profound impact on the molecule's three-dimensional shape and how molecules pack in the solid state. This, in turn, influences properties like melting point, solubility, and even color in the solid form.

In 1,5-disubstituted anthraquinones, the two butylamino groups are located on different benzene (B151609) rings of the anthraquinone core. This arrangement can lead to a more twisted conformation compared to the 1,4-isomer, where the substituents are on the same ring. This twisting can disrupt π-π stacking in the solid state.

Intramolecular and intermolecular hydrogen bonding are key factors governed by positional isomerism. In the 1,5-isomer, intramolecular hydrogen bonds can form between the amino N-H group and the adjacent carbonyl oxygen (C=O···H-N). nih.gov This interaction contributes to the planarity of that portion of the molecule. In contrast, intermolecular interactions will dictate the crystal packing. Studies on related 1,4-diaminoanthraquinones have shown that the ability to form hydrogen bonds significantly affects their properties. nih.gov The specific arrangement in the 1,5-isomer influences the network of these interactions, differentiating it from other isomers where steric hindrance and the relative positions of donor and acceptor sites are different.

Tuning of Solubilities through Alkyl Chain Length and Branching

The solubility of 9,10-anthracenedione derivatives can be systematically controlled by modifying the length and branching of the N-alkyl chains. This is a critical parameter for applications such as dyeing processes, particularly in non-polar media like supercritical carbon dioxide (scCO₂). acs.org

Research on a homologous series of 1,4-bis(alkylamino)-9,10-anthraquinones provides significant insight into these effects. It has been demonstrated that solubility does not simply increase with alkyl chain length. Instead, for linear alkylamino groups, the solubility in scCO₂ passes through a maximum, which was observed with the 1,4-bis(pentylamino) derivative. acs.orgresearchgate.net The methyl and ethyl derivatives exhibit comparatively low and similar solubilities, while the propyl and butyl derivatives show higher, though slightly lower, solubility than the pentyl compound. acs.orgresearchgate.net Ultimately, a further increase in chain length to an octyl group leads to a decrease in solubility. acs.org

Branching of the alkyl chain also has a pronounced effect. A study found that 1,4-bis(1-methylethylamino)-9,10-anthraquinone, which has a branched alkyl group, shows the highest solubility in its homologous series under the tested conditions. acs.orgresearchgate.net This is often attributed to the disruption of crystal lattice energy caused by the bulkier, non-linear substituent, which makes it easier for the solvent to solvate the molecule.

Solubility of 1,4-bis(alkylamino)-9,10-anthraquinones in Supercritical CO₂ at 16.83 MPa and 310.0 K acs.orgresearchgate.net
Alkyl GroupStructureSolubility (mol·dm⁻³ x 10⁻⁶)
Methyl-CH₃Relatively Low
Ethyl-CH₂CH₃Relatively Low
Propyl-CH₂CH₂CH₃Higher
1-Methylethyl (Isopropyl)-CH(CH₃)₂418
Butyl-CH₂CH₂CH₂CH₃Higher
Pentyl-CH₂CH₂CH₂CH₂CH₃Maximum for linear chains
Octyl-(CH₂)₇CH₃Lower than pentyl

Correlation between Molecular Structure and Electrochemical Behavior

The electrochemical properties of the anthraquinone system are directly correlated with its molecular structure, particularly the nature and position of its substituents. The core process involves the reversible two-electron reduction of the quinone moiety. The presence of electron-donating amino groups, such as the butylamino groups in the 1,5-positions, facilitates this reduction.

Cyclic voltammetry studies on various aminoanthraquinones show that the electron-donating substituents make the reduction of the anthraquinone core more difficult (i.e., shifts the reduction potential to more negative values) because they increase the electron density on the ring system. rsc.org The reduction process for anthraquinone derivatives in aqueous solution typically involves the transfer of two electrons and two protons to form the hydroquinone (B1673460). researchgate.net The precise potential at which this occurs is a measure of the compound's redox capacity and is sensitive to the electronic effects of its substituents. nih.gov

Strategies for Modifying Photophysical Characteristics via Structural Design

The photophysical properties of aminoanthraquinones, such as their fluorescence quantum yields and Stokes shifts, can be strategically modified through careful structural design. rsc.org A primary strategy involves altering the extent of intramolecular charge transfer (ICT), which is highly sensitive to both the substituents and the solvent environment. nih.gov

Key strategies include:

Varying N-alkylation: As discussed, changing the alkyl groups on the nitrogen atom modifies the electron-donating strength of the amino group, thereby tuning the ICT character and shifting absorption and emission wavelengths. nih.govresearchgate.net

Solvent Polarity: The photophysical properties of aminoanthraquinones are highly dependent on solvent polarity. For example, 2-amino-9,10-anthraquinone exhibits significantly different fluorescence quantum yields and lifetimes in low-polarity solvents compared to high-polarity ones, which is attributed to structural changes in the molecule. nih.gov Similarly, the Stokes shifts and fluorescence of 1,5-diaminoanthraquinone (B86024) are strongly influenced by solvent polarity and hydrogen bonding interactions. nih.govresearchgate.net

Positional Isomerism: The location of the amino groups alters the symmetry of the molecule and the dipole moment of the excited state. This affects the solvent relaxation energy and, consequently, the Stokes shift. For instance, the fluorescence behavior of 1,5-diaminoanthraquinone is noted to be abnormal due to significant solvent relaxation in polar media. researchgate.net

Introduction of Other Functional Groups: While the focus here is on alkylamino groups, the introduction of other electron-donating or electron-withdrawing groups at different positions on the anthraquinone core is a common strategy to fine-tune the HOMO-LUMO gap and, therefore, the photophysical properties. ikm.org.my

By employing these strategies, it is possible to design molecules with tailored absorption in the visible region and specific fluorescence characteristics for various applications.

Chemical Degradation Pathways and Environmental Behavior Academic Research Focus

Studies on One-Electron Oxidation and Reduction Pathways

In these studies, reductants like the hydrated electron (e⁻ₐᵩ), carbon dioxide radical anion (CO₂⁻), and the isopropanol (B130326) radical ((CH₃)₂ĊOH) are used to generate the semiquinone radical anion. Conversely, oxidizing agents such as the hydroxyl radical (·OH), the azide (B81097) radical (N₃·), and the dibromide radical anion (Br₂⁻) are employed to produce the semioxidized radical.

The absorption characteristics of these transient radical species are key to understanding their behavior. For instance, the semiquinone radicals of 1,5-DHAQ exhibit distinct absorption maxima that allow for their detection and kinetic analysis. The one-electron reduction potential, a measure of the compound's tendency to accept an electron, has been determined for related compounds, providing a framework for predicting the redox behavior of 9,10-Anthracenedione, 1,5-bis(butylamino)-. For 1,5-DHAQ, the one-electron reduction potential (E¹₁₁) at pH 11 was determined to be -350 mV versus the normal hydrogen electrode (NHE). nih.gov

Table 1: One-Electron Redox Properties of a Structurally Related Compound (1,5-DHAQ)

Parameter Value Conditions Reference
pKₐ of reduced semiquinone 3.65 Aqueous solution nih.gov

It is important to note that the butylamino substituents in the target compound will likely influence its electronic properties and, consequently, its redox behavior, potentially altering the reduction potentials and the stability of the resulting radicals compared to the dihydroxy analogue.

Investigation of Photodegradation Mechanisms

The photodegradation of anthraquinone (B42736) dyes is a critical environmental process. While specific mechanistic studies for 9,10-Anthracenedione, 1,5-bis(butylamino)- are scarce, the general pathways for this class of compounds involve the absorption of light, leading to the formation of an excited state. This excited molecule can then undergo several deactivation pathways, including energy transfer to molecular oxygen to form singlet oxygen, or electron transfer reactions.

For some anthraquinone derivatives, one-electron photo-oxidation of other molecules has been observed, where the excited anthraquinone acts as the oxidizing agent. researchgate.net This process generates an anthrasemiquinone radical and the oxidized form of the other species. The subsequent reactions of these radicals drive the degradation of the parent compound and can lead to the formation of various photoproducts. The specific intermediates and final products will depend on the reaction conditions, including the solvent, pH, and the presence of other substances.

Chemical Stability under Various Environmental Stimuli

The chemical stability of 9,10-Anthracenedione, 1,5-bis(butylamino)- is a key factor in its environmental persistence. Information from safety data sheets of the closely related compound 1,5-diaminoanthraquinone (B86024) suggests that it is stable under normal conditions. fishersci.com However, certain conditions and materials can promote its degradation.

Key factors influencing the stability of such compounds include:

Oxidizing agents: Strong oxidizing agents can lead to the degradation of the molecule. fishersci.com

Temperature: While generally stable, elevated temperatures can lead to decomposition. For instance, 1,5-diaminoanthraquinone has a decomposition temperature of approximately 319 °C. scbt.com

Light: As discussed in the photodegradation section, exposure to light can induce degradation.

pH: The pH of the surrounding medium can affect the stability and degradation pathways of aminoanthraquinones.

The butylamino groups in 9,10-Anthracenedione, 1,5-bis(butylamino)- are expected to confer a degree of stability, but they also represent potential sites for oxidative attack, which could be a key step in its degradation.

Characterization of Degradation Products through Advanced Analytical Techniques

The identification of degradation products is essential for elucidating the degradation pathways of 9,10-Anthracenedione, 1,5-bis(butylamino)-. Advanced analytical techniques are employed to separate and identify the complex mixtures that can result from its degradation.

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for separating the parent compound from its degradation products. Reversed-phase HPLC is often used for this class of compounds. researchgate.net

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight and structural information about the separated compounds, enabling their identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products, provided they can be isolated in sufficient purity and quantity.

Studies on the degradation of other anthraquinone dyes have identified several common types of degradation products, which can provide clues as to the likely products from 9,10-Anthracenedione, 1,5-bis(butylamino)-. These include smaller aromatic molecules resulting from the cleavage of the anthraquinone core.

Table 2: Common Degradation Products of Anthraquinone Dyes

Degradation Product Analytical Method for Identification
Phthalic acid HPLC, LC-MS researchgate.netresearchgate.net
Benzoic acid HPLC, LC-MS researchgate.netresearchgate.net
1,4-dihydroxyanthraquinone HPLC researchgate.net

The degradation of 9,10-Anthracenedione, 1,5-bis(butylamino)- would likely also involve transformations of the butylamino side chains, potentially leading to dealkylation or oxidation products. The identification of such specific products would require dedicated experimental studies on this particular compound.

Future Directions and Emerging Research Avenues for 9,10 Anthracenedione, 1,5 Bis Butylamino

Exploration of Advanced Catalyst Development for Synthesis

The synthesis of substituted anthraquinones is a well-established field, often relying on classical methods. However, the development of advanced catalytic systems presents a significant opportunity to enhance the synthesis of 9,10-Anthracenedione, 1,5-bis(butylamino)-. Future research is anticipated to focus on the following areas:

Homogeneous Catalysis: The use of transition-metal catalysts, such as palladium or copper complexes, could offer milder reaction conditions and improved selectivity. Research into novel ligand designs for these catalysts could lead to higher yields and purity of the final product.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), could simplify product purification and catalyst recycling, making the synthesis more environmentally friendly and cost-effective.

Biocatalysis: The exploration of enzymatic catalysts, such as laccases or peroxidases, could provide a highly specific and sustainable route for the synthesis of 9,10-Anthracenedione, 1,5-bis(butylamino)- and its derivatives.

Catalyst TypePotential AdvantagesResearch Focus
HomogeneousHigh selectivity, mild conditionsNovel ligand design
HeterogeneousEasy separation, reusabilityZeolites, MOFs
BiocatalysisHigh specificity, sustainabilityEnzyme discovery and engineering

Integration into Next-Generation Organic Electronic Devices

The conjugated structure of the anthraquinone (B42736) core in 9,10-Anthracenedione, 1,5-bis(butylamino)- suggests its potential for use in organic electronic devices. ontosight.ai Future research will likely investigate its integration into:

Organic Light-Emitting Diodes (OLEDs): The compound's photophysical properties could be tailored through chemical modification to achieve efficient light emission in specific regions of the electromagnetic spectrum. ontosight.ai

Organic Field-Effect Transistors (OFETs): The butylamino substituents can influence the molecular packing and charge transport properties, making it a candidate for the active layer in OFETs. ontosight.ai

Organic Photovoltaics (OPVs): As an electron-accepting or electron-donating material, 9,10-Anthracenedione, 1,5-bis(butylamino)- could be incorporated into the active layer of organic solar cells.

Development of Novel Supramolecular Architectures and Functional Materials

The ability of the anthraquinone core and the amino groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens up possibilities for the construction of novel supramolecular architectures. Future research could explore:

Self-Assembled Monolayers (SAMs): The formation of ordered thin films on various substrates could be investigated for applications in sensing and molecular electronics.

Liquid Crystals: By introducing appropriate side chains, it may be possible to induce liquid crystalline behavior, leading to the development of new display and sensor technologies.

Gels and Soft Materials: The design of derivatives capable of forming gels could lead to new materials for drug delivery and tissue engineering.

Advanced Theoretical Modeling and Machine Learning Applications in Compound Design

Computational chemistry and machine learning are becoming increasingly powerful tools in materials science. Future research on 9,10-Anthracenedione, 1,5-bis(butylamino)- is expected to leverage these approaches for:

Predicting Physicochemical Properties: Density functional theory (DFT) and other quantum chemical methods can be used to predict electronic and optical properties, guiding the design of new derivatives with desired characteristics.

Virtual Screening: Machine learning models can be trained to predict the performance of related compounds in various applications, accelerating the discovery of new functional materials. nih.gov

Understanding Structure-Property Relationships: Computational studies can provide fundamental insights into how the molecular structure of 9,10-Anthracenedione, 1,5-bis(butylamino)- and its analogs dictates their macroscopic properties. nih.gov

Computational ToolApplication in Compound Design
Density Functional Theory (DFT)Prediction of electronic and optical properties
Machine LearningVirtual screening of derivatives
Molecular Dynamics (MD)Simulation of self-assembly and interfacial behavior

Fundamental Studies on Interfacial Chemistry and Surface Interactions

Understanding the behavior of 9,10-Anthracenedione, 1,5-bis(butylamino)- at interfaces is crucial for its application in electronic devices and sensors. Future research in this area will likely involve:

Surface-Enhanced Spectroscopies: Techniques such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) can provide detailed information about the orientation and interaction of molecules on surfaces.

Scanning Probe Microscopy: Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the self-assembly of the compound on various substrates at the nanoscale.

Electrochemical Methods: Cyclic voltammetry and other electrochemical techniques can be employed to study the redox behavior of the compound when immobilized on an electrode surface.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.